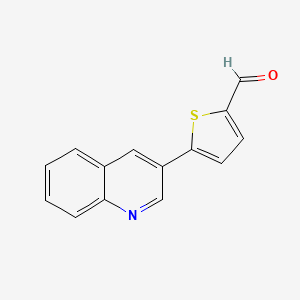
5-(3-Quinolinyl)-2-thiophenecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Quinolinyl)-2-thiophenecarbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a quinoline ring fused to a thiophene ring with an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Quinolinyl)-2-thiophenecarbaldehyde typically involves the condensation of 3-quinolinecarboxaldehyde with thiophene derivatives under specific reaction conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the industrial synthesis process .
化学反应分析
Types of Reactions
5-(3-Quinolinyl)-2-thiophenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(3-Quinolinyl)-2-thiophenecarboxylic acid.
Reduction: 5-(3-Quinolinyl)-2-thiophenemethanol.
Substitution: Halogenated derivatives of this compound.
科学研究应用
5-(3-Quinolinyl)-2-thiophenecarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of organic electronic materials and dyes.
作用机制
The mechanism of action of 5-(3-Quinolinyl)-2-thiophenecarbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline ring is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function .
相似化合物的比较
Similar Compounds
5-(2-Quinolinyl)-2-thiophenecarbaldehyde: Similar structure but with the quinoline ring attached at a different position.
5-(3-Quinolinyl)-2-furancarbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.
5-(3-Quinolinyl)-2-pyrrolecarbaldehyde: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness
5-(3-Quinolinyl)-2-thiophenecarbaldehyde is unique due to the combination of the quinoline and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals .
属性
分子式 |
C14H9NOS |
|---|---|
分子量 |
239.29 g/mol |
IUPAC 名称 |
5-quinolin-3-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C14H9NOS/c16-9-12-5-6-14(17-12)11-7-10-3-1-2-4-13(10)15-8-11/h1-9H |
InChI 键 |
HJCPBTJQRRZBQF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(S3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


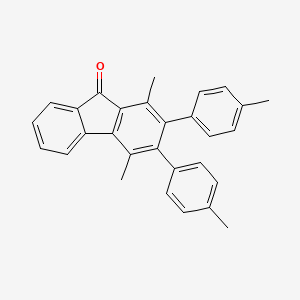
![6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-ylidenepropanedinitrile](/img/structure/B14004785.png)
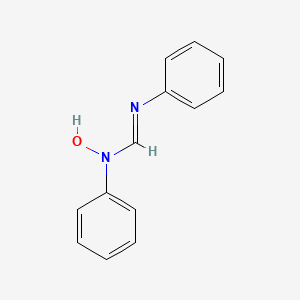
![Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate](/img/structure/B14004798.png)
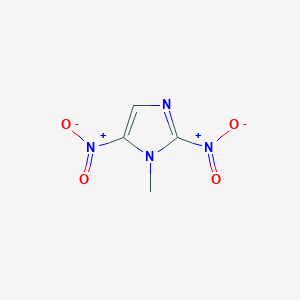
![4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol](/img/structure/B14004806.png)
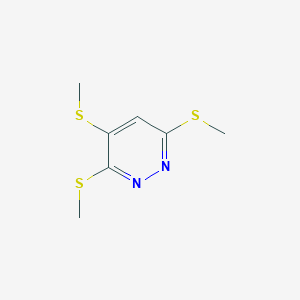

![{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid](/img/structure/B14004823.png)
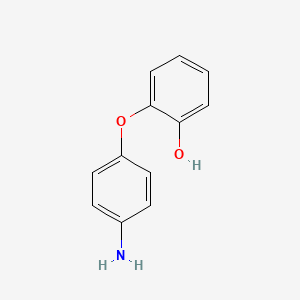
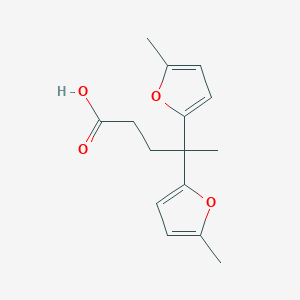
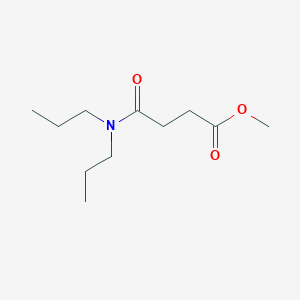
![n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide](/img/structure/B14004849.png)

